3-Methyl-1,8,9-anthracenetriol, also known as chrysophanic acid anthranol or goa powder, has been studied for its potential antibacterial and antifungal properties. Studies have shown it to be effective against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [Source: National Center for Biotechnology Information, PubChem, "3-Methyl-1,8,9-anthracenetriol", ] However, further research is needed to determine its efficacy and safety for clinical applications.
Studies suggest that 3-Methyl-1,8,9-anthracenetriol may possess anti-inflammatory and wound healing properties. Research indicates that it can inhibit the production of inflammatory mediators and promote the proliferation of fibroblasts, which are essential for wound healing. [Source: National Institutes of Health, "Anti-inflammatory and wound healing effects of topical chrysophanic acid in rats", ] However, more research is required to fully understand its mechanism of action and potential therapeutic applications.
Some studies have investigated the potential anticancer properties of 3-Methyl-1,8,9-anthracenetriol. In vitro studies have shown that it can induce cell death in various cancer cell lines. [Source: National Institutes of Health, "3-Methyl-1,8,9-anthracenetriol (chrysophanic acid anthranol) inhibits proliferation and induces apoptosis in human leukemia cells", ] However, further research is necessary to determine its efficacy and safety in vivo and to understand its mechanism of action against cancer cells.
3-Methyl-1,8,9-anthracenetriol is an organic compound with the molecular formula C₁₅H₁₂O₃. It belongs to the anthracene family, characterized by three fused benzene rings. This compound is notable for its hydroxyl groups located at the 1, 8, and 9 positions, which contribute to its unique chemical properties and potential biological activities. It is primarily derived from natural sources such as Senna singueana, a plant known for its medicinal properties .
These reactions are significant for synthesizing derivatives that may enhance its biological activity or alter its physical properties .
Research indicates that 3-Methyl-1,8,9-anthracenetriol exhibits several biological activities:
The synthesis of 3-Methyl-1,8,9-anthracenetriol can be achieved through several methods:
These methods allow for the production of the compound in varying purities and quantities depending on the intended application .
3-Methyl-1,8,9-anthracenetriol has several potential applications:
These applications highlight its versatility and significance in various fields .
Interaction studies of 3-Methyl-1,8,9-anthracenetriol with other biological molecules have revealed:
Such studies are crucial for understanding how this compound can be effectively utilized in medicinal chemistry .
Several compounds share structural similarities with 3-Methyl-1,8,9-anthracenetriol. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,8,9-Trihydroxyanthracene | C₁₄H₁₀O₃ | Lacks methyl group; primarily studied for skin applications. |
| 3-Methylanthracene | C₁₅H₁₂ | Methyl group at different position; known for its photophysical properties. |
| Dithranol (1,8-Anthraquinone) | C₁₄H₈O₃ | Known for its use in psoriasis treatment; lacks hydroxyl at position 9. |
These comparisons illustrate how 3-Methyl-1,8,9-anthracenetriol stands out due to its specific hydroxyl arrangement and methyl substitution, which influence its unique biological activities and potential applications .
3-Methyl-1,8,9-anthracenetriol represents a hydroxylated anthracene derivative with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 491-59-8 and appears in the PubChem database with the identifier CID 10288 [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-methylanthracene-1,8,9-triol [1].
The molecular structure contains fifteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms [1]. The exact mass has been calculated as 240.078644241 daltons, with an identical monoisotopic mass [1]. The compound exhibits a topological polar surface area of 60.7 square angstroms, indicating moderate polarity characteristics [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O₃ | PubChem [1] |
| Molecular Weight | 240.25 g/mol | PubChem [1] |
| CAS Number | 491-59-8 | PubChem [1] |
| PubChem CID | 10288 | PubChem [1] |
| IUPAC Name | 3-methylanthracene-1,8,9-triol | PubChem [1] |
The structural configuration of 3-Methyl-1,8,9-anthracenetriol consists of an anthracene backbone comprising three fused benzene rings with hydroxyl substitutions at positions 1, 8, and 9, and a methyl group at position 3 [1]. The International Chemical Identifier string InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 provides the complete structural representation [1].
The compound demonstrates no defined stereochemical centers, as indicated by the zero count for both defined and undefined atom stereocenters [1]. The molecule exhibits complete planarity with zero rotatable bonds, contributing to its rigid aromatic structure [1]. The canonical Simplified Molecular Input Line Entry System representation CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O confirms the specific positioning of functional groups [1].
The complexity value of 306 reflects the intricate arrangement of the aromatic system with multiple hydroxyl substitutions [1]. The heavy atom count of eighteen indicates the substantial molecular framework excluding hydrogen atoms [1]. Stereochemical analysis reveals no chiral centers or geometric isomerism potential within the molecular structure [1].
3-Methyl-1,8,9-anthracenetriol typically appears as a crystalline solid under standard conditions [16]. The compound exhibits characteristics consistent with its aromatic structure, comprising fused benzene rings that contribute to its distinctive physical appearance [16]. The related parent compound 1,8,9-anthracenetriol displays yellow to orange powder appearance, suggesting similar visual characteristics for the methylated derivative [17].
The solid-state properties reflect the compound's aromatic nature and hydrogen bonding capabilities through its hydroxyl groups [16]. The crystalline form indicates ordered molecular packing facilitated by intermolecular interactions between adjacent molecules [16]. Physical handling characteristics align with typical anthracene derivatives, demonstrating stability under ambient conditions [16].
The solubility profile of 3-Methyl-1,8,9-anthracenetriol demonstrates distinct patterns across various solvent systems. The compound exhibits practically no solubility in water, consistent with its hydrophobic aromatic structure and limited polar surface area [17]. Solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity [17].
Methylene chloride provides good solubility for the compound, reflecting the compatibility between the aromatic structure and chlorinated solvents [17]. Acetone demonstrates sparingly soluble characteristics, while ethanol at ninety-six percent concentration shows only slight solubility [17]. Benzene offers good solubility, as expected for aromatic-aromatic interactions [17]. Chloroform provides notable solubility at concentrations up to twenty milligrams per milliliter [17].
The compound demonstrates enhanced dissolution in dilute alkali hydroxide solutions, indicating the acidic nature of the hydroxyl groups and their ability to form water-soluble salts under basic conditions [17]. This behavior reflects the phenolic character of the hydroxyl substituents and their capacity for ionization [17].
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Water | Practically insoluble | ChemBK [17] |
| Methylene chloride | Soluble | ChemBK [17] |
| Acetone | Sparingly soluble | ChemBK [17] |
| Ethanol (96%) | Slightly soluble | ChemBK [17] |
| Benzene | Soluble | ChemBK [17] |
| Chloroform | Soluble (20 mg/mL) | ChemBK [17] |
| Dilute alkali hydroxides | Dissolves | ChemBK [17] |
The stability characteristics of 3-Methyl-1,8,9-anthracenetriol relate to its aromatic structure and hydroxyl functionality. The compound demonstrates stability under standard storage conditions, though specific degradation pathways involve oxidative processes typical of phenolic compounds [21]. The hydroxyl groups present potential sites for oxidative degradation under exposure to air and light [21].
Related anthracene compounds show susceptibility to aerial oxidation, particularly when dissolved in alkaline solutions where the compounds turn red and lose fluorescence characteristics [21]. This behavior suggests similar degradation patterns for 3-Methyl-1,8,9-anthracenetriol under oxidizing conditions [21]. The compound exhibits combustible properties when heated, producing carbon monoxide and carbon dioxide upon decomposition [21].
Photolytic degradation represents another potential pathway, as anthracene derivatives can undergo various photochemical reactions under ultraviolet exposure [23]. The stability in different pH environments varies, with alkaline conditions potentially accelerating oxidative processes [21]. Storage recommendations typically include protection from light and air to minimize degradation [21].
The acid-base behavior of 3-Methyl-1,8,9-anthracenetriol centers on the three hydroxyl groups positioned at the 1, 8, and 9 positions of the anthracene ring system. These phenolic hydroxyl groups exhibit acidic characteristics, with the ability to donate protons under appropriate conditions [12]. The pKa values for related anthracenetriol compounds fall within the typical range for phenolic compounds, though specific values for the 3-methyl derivative require experimental determination [12].
The hydroxyl groups demonstrate varying degrees of acidity depending on their electronic environment within the aromatic system [12]. The conjugated nature of the anthracene backbone influences the electron density distribution, affecting the relative acidity of each hydroxyl position [12]. The compound can participate in acid-base equilibria, forming phenolate anions in basic solutions [12].
The presence of the methyl group at position 3 introduces electronic effects that may slightly influence the pKa values compared to the unsubstituted parent compound [12]. Tautomeric equilibria between different forms may occur under specific pH conditions, as observed in related anthracene derivatives [12]. The overall acid-base behavior supports the compound's dissolution in alkaline solutions through salt formation [12].
3-Methyl-1,8,9-anthracenetriol exhibits significant oxidation-reduction properties due to its multiple hydroxyl groups and extended aromatic system. The compound can undergo oxidation reactions at the hydroxyl positions, potentially forming quinone derivatives [26]. The anthracene backbone provides a framework for electron delocalization during redox processes [26].
Oxidation pathways typically involve the conversion of hydroxyl groups to carbonyl functionalities, with molecular oxygen serving as a common oxidizing agent [26]. The compound demonstrates susceptibility to aerial oxidation, particularly under elevated temperatures and in the presence of suitable reaction media [26]. The oxidation process can proceed through various intermediates, ultimately leading to anthraquinone derivatives [26].
The reduction behavior involves the potential for carbonyl groups to be reduced back to hydroxyl functionalities under appropriate conditions [26]. The aromatic system can also participate in reduction reactions, though the stable nature of the anthracene core generally favors the oxidized quinone forms [26]. The oxidation-reduction properties make the compound useful in various synthetic applications [26].
The functional group reactivity of 3-Methyl-1,8,9-anthracenetriol primarily involves the three hydroxyl groups and the aromatic ring system. The hydroxyl groups can participate in typical phenolic reactions, including esterification, etherification, and substitution reactions [29]. The phenolic nature allows for acetylation reactions, as demonstrated in related anthracene compounds where acetyl chlorides react preferentially at hydroxyl positions [29].
The aromatic ring system provides sites for electrophilic substitution reactions, though the presence of multiple hydroxyl groups influences the reactivity pattern [29]. The methyl group at position 3 serves as an electron-donating substituent, affecting the electronic distribution throughout the molecule [29]. The compound can undergo Friedel-Crafts reactions and other electrophilic aromatic substitution processes [29].
Nucleophilic reactions can occur at the hydroxyl positions, particularly under basic conditions where phenolate formation enhances reactivity [29]. The compound demonstrates the ability to form enol esters and other derivatives through reaction with appropriate reagents [29]. The multiple functional groups provide opportunities for selective reactions depending on the reaction conditions employed [29].